molecular formula C9H9NO B040243 Pyridine, 3-(3-ethenyloxiranyl)-(9CI) CAS No. 119875-67-1

Pyridine, 3-(3-ethenyloxiranyl)-(9CI)

Cat. No.: B040243
CAS No.: 119875-67-1
M. Wt: 147.17 g/mol
InChI Key: ZTMKEYXIGNYEBF-UHFFFAOYSA-N
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Description

3-(3-Vinyl-2-oxiranyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and an oxirane (epoxide) ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of pyridine derivatives with vinyl and oxirane precursors. One common method involves the cycloaddition of 1-azadienes with vinyl epoxides under specific reaction conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, often in the presence of ligands and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-(3-Vinyl-2-oxiranyl)pyridine may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Vinyl-2-oxiranyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

Scientific Research Applications

3-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The epoxide ring is particularly reactive, undergoing ring-opening reactions with nucleophiles to form β-amino alcohols. The pyridine ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Oxiranyl-pyridine: Similar structure but with the oxirane ring at a different position.

    3-Vinylpyridine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.

    Styrene oxide: Contains an oxirane ring but lacks the pyridine ring.

Uniqueness

3-(3-Vinyl-2-oxiranyl)pyridine is unique due to the combination of the vinyl and oxirane groups on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex molecules and materials .

Properties

CAS No.

119875-67-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(3-ethenyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2

InChI Key

ZTMKEYXIGNYEBF-UHFFFAOYSA-N

SMILES

C=CC1C(O1)C2=CN=CC=C2

Canonical SMILES

C=CC1C(O1)C2=CN=CC=C2

Synonyms

Pyridine, 3-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

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